molecular formula C10H8F5NO B1594457 Acetone O-pentafluorophenylmethyl-oxime CAS No. 899828-53-6

Acetone O-pentafluorophenylmethyl-oxime

Cat. No.: B1594457
CAS No.: 899828-53-6
M. Wt: 253.17 g/mol
InChI Key: DLIFNTQMBOCKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetone O-pentafluorophenylmethyl-oxime is a chemical compound with the molecular formula C10H8F5NO and a molecular weight of 253.17 g/mol. It is known for its unique structural features, including a pentafluorophenyl group attached to an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetone O-pentafluorophenylmethyl-oxime typically involves the reaction of acetone with pentafluorophenylmethyl hydroxylamine. The reaction is usually carried out under acidic conditions to facilitate the formation of the oxime group. The process may require the use of a catalyst to enhance the reaction efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Acetone O-pentafluorophenylmethyl-oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Acetone O-pentafluorophenylmethyl-oxime has found applications in several scientific fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound may be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: It can be employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetone O-pentafluorophenylmethyl-oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group can act as a nucleophile, facilitating reactions with electrophilic centers in target molecules. The pentafluorophenyl group enhances the compound's stability and reactivity, making it suitable for various applications.

Comparison with Similar Compounds

  • Acetone oxime

  • Pentafluorophenylmethyl hydroxylamine

  • Other fluorinated oximes

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

N-[(2,3,4,5,6-pentafluorophenyl)methoxy]propan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO/c1-4(2)16-17-3-5-6(11)8(13)10(15)9(14)7(5)12/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIFNTQMBOCKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=C(C(=C(C(=C1F)F)F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345204
Record name Acetone O-pentafluorophenylmethyl-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899828-53-6
Record name Acetone O-pentafluorophenylmethyl-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone O-pentafluorophenylmethyl-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetone O-pentafluorophenylmethyl-oxime
Reactant of Route 2
Reactant of Route 2
Acetone O-pentafluorophenylmethyl-oxime
Reactant of Route 3
Reactant of Route 3
Acetone O-pentafluorophenylmethyl-oxime
Reactant of Route 4
Reactant of Route 4
Acetone O-pentafluorophenylmethyl-oxime
Reactant of Route 5
Reactant of Route 5
Acetone O-pentafluorophenylmethyl-oxime
Reactant of Route 6
Reactant of Route 6
Acetone O-pentafluorophenylmethyl-oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.